molecular formula C12H16N2 B13877189 2-(pentylamino)Benzonitrile

2-(pentylamino)Benzonitrile

Cat. No.: B13877189
M. Wt: 188.27 g/mol
InChI Key: CTLMURMKLCGOMK-UHFFFAOYSA-N
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Description

2-(Pentylamino)benzonitrile (CAS: Not explicitly provided; molecular formula inferred as C₁₂H₁₆N₂, molecular weight 188.27 g/mol) is a benzonitrile derivative substituted with a pentylamino group (-NH-C₅H₁₁) at the 2-position.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(pentylamino)benzonitrile

InChI

InChI=1S/C12H16N2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,14H,2-3,6,9H2,1H3

InChI Key

CTLMURMKLCGOMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentylamino)Benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with pentylamine under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the pentylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(pentylamino)Benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pentylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

Scientific Research Applications

2-(pentylamino)Benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(pentylamino)Benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis. Additionally, the pentylamino group can interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Amino-substituted benzonitriles exhibit distinct physicochemical properties based on substituent size, polarity, and electronic effects. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physical Properties Applications/Notes References
2-(Pentylamino)benzonitrile -NH-C₅H₁₁ C₁₂H₁₆N₂ 188.27 High lipophilicity (inferred) Pharmaceutical intermediate
2-(Dimethylamino)benzonitrile -N(CH₃)₂ C₉H₁₀N₂ 146.19 Boiling point: 130°C at 12 mmHg; Storage: 2–8°C Laboratory reagent, organic synthesis
2-[(Phenylamino)methyl]benzonitrile -NH-C₆H₅-CH₂ C₁₄H₁₂N₂ 208.26 Aromatic substitution enhances rigidity Not specified; potential dye precursor
2-((4-Ethylphenoxy)methyl)benzonitrile -O-C₆H₄-C₂H₅-CH₂ C₁₆H₁₅NO 237.30 Phenoxy group increases steric bulk Research chemical
5-Nitro-2-(pentylamino)benzonitrile -NH-C₅H₁₁ + -NO₂ C₁₂H₁₅N₃O₂ 233.27 Nitro group adds polarity and reactivity Pharmaceutical intermediate
Key Observations:
  • Lipophilicity: The pentylamino group in this compound confers higher lipophilicity compared to dimethylamino or phenoxy analogs, favoring drug absorption .
  • Stability: 2-(Dimethylamino)benzonitrile requires refrigeration (2–8°C), suggesting sensitivity to degradation, whereas longer alkyl chains (e.g., pentyl) may improve stability .
  • Electronic Effects: Nitro-substituted derivatives (e.g., 5-nitro-2-(pentylamino)benzonitrile) exhibit enhanced polarity, useful in reactions requiring electron-withdrawing groups .
Ferrocene Derivatives
  • 2-(Ferrocenylmethylamino)benzonitrile (2FMAB) and 3FMAB (ferrocenyl substituents) demonstrate redox-active properties due to the ferrocene moiety. Binding studies with DPPH radicals revealed: 3FMAB: Dominant chemical interaction with DPPH (binding constant K = 1.2 × 10⁴ M⁻¹). 2FMAB: Electrostatic interaction with DPPH, similar to ascorbic acid .
  • Comparison: The pentylamino group lacks redox activity but may enhance passive diffusion in biological systems compared to bulkier ferrocene derivatives .
Azo Dyes and Complex Substitutions
  • 2-[[4-[2-(Acetyloxy)ethylamino]phenyl]azo]-5-nitrobenzonitrile (CAS: 12223-39-1) is an azo dye with applications in textiles and materials science. Its nitro and cyano groups enable π-π stacking and chromophore activity .
  • Contrast: Unlike azo dyes, this compound lacks conjugated systems for light absorption but is tailored for bioactivity due to its balanced lipophilicity .

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